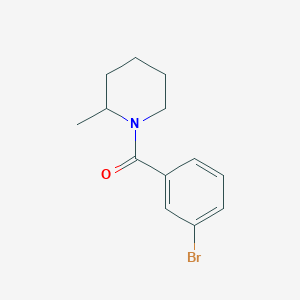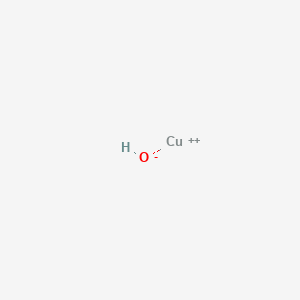
1,5-Heptadien-4-ol, 2-methyl-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Heptadien-4-ol, 2-methyl-, (E)- is an organic compound with the molecular formula C8H14O and a molecular weight of 126.1962 . It is a type of alcohol with a heptadiene backbone, featuring a hydroxyl group (-OH) at the fourth carbon and a methyl group at the second carbon. The (E)-configuration indicates that the two highest priority substituents on the double bond are on opposite sides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Heptadien-4-ol, 2-methyl-, (E)- can be achieved through various methods. One common approach involves the reaction of 2-methyl-1,5-hexadiene with formaldehyde in the presence of a base, followed by reduction . The reaction conditions typically include:
Temperature: 0°C to room temperature
Solvent: Ethanol or other suitable solvents
Catalyst: Sodium tetrahydroborate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1,5-Heptadien-4-ol, 2-methyl-, (E)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products
Oxidation: 2-methyl-1,5-heptadien-4-one
Reduction: 2-methylheptanol
Substitution: 2-methyl-1,5-heptadien-4-chloride
Scientific Research Applications
1,5-Heptadien-4-ol, 2-methyl-, (E)- has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,5-Heptadien-4-ol, 2-methyl-, (E)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl group can form hydrogen bonds, while the double bonds can participate in various chemical reactions, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1,6-heptadien-3-ol
- 2,6-Dimethyl-1,6-heptadien-4-ol
- 4-Methyl-1,6-heptadien-4-ol
- 2,4,6-Trimethyl-1,6-heptadien-4-ol
Uniqueness
1,5-Heptadien-4-ol, 2-methyl-, (E)- is unique due to its specific configuration and functional groups, which confer distinct chemical and physical properties. Its (E)-configuration and the presence of both a hydroxyl and a methyl group make it a valuable intermediate in organic synthesis and a versatile compound in various applications .
Properties
CAS No. |
926-98-7 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-methylhepta-1,5-dien-4-ol |
InChI |
InChI=1S/C8H14O/c1-4-5-8(9)6-7(2)3/h4-5,8-9H,2,6H2,1,3H3 |
InChI Key |
MDTLRZIDFDKYHS-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(CC(=C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 6-amino-5-cyano-4-[5-(3,4-dichlorophenyl)furan-2-yl]-2-methyl-4H-pyran-3-carboxylate](/img/structure/B14156111.png)

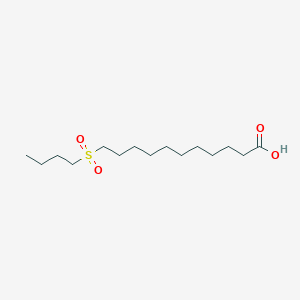
![11-methyl-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(11H)-one](/img/structure/B14156126.png)

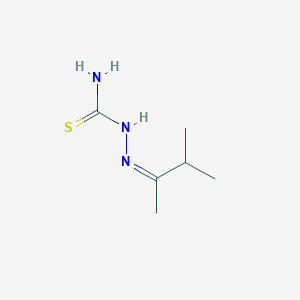
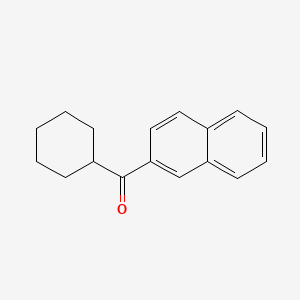
![[4-(2-fluorophenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14156139.png)

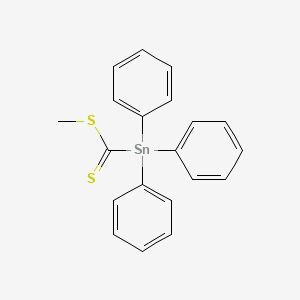
![3-[(4-Chlorophenyl)methyl]-1-(4-chloropyridin-2-yl)pyrrolidine-2,5-dione](/img/structure/B14156148.png)

